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molecular formula C6H9NOS B8516301 2-Methylthio-4,5-dimethyloxazole

2-Methylthio-4,5-dimethyloxazole

Cat. No. B8516301
M. Wt: 143.21 g/mol
InChI Key: XYLFVYPPRKQXKJ-UHFFFAOYSA-N
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Patent
US06358983B1

Procedure details

3 g of 2-methylthio-4,5-dimethyloxazole were dissolved in 100 ml of methylene chloride and 13 g of mCPBA were added at ice temperature. The batch was stirred for three hours and then added to sodium thiosulfate solution. It was neutralized with sodium hydrogencarbonate and the product was extracted with methylene chloride. After drying over magnesium sulfate, the solvent was distilled off and 2 g of crude product were isolated, which it was directly possible to employ further.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[C:3]1[O:4][C:5]([CH3:9])=[C:6]([CH3:8])[N:7]=1.[CH:10]1C=C(Cl)C=C(C(OO)=O)C=1.[S:21]([O-:25])([O-])(=[O:23])=S.[Na+].[Na+].C(=O)([O-])O.[Na+]>C(Cl)Cl>[CH3:10][S:21]([C:3]1[O:4][C:5]([CH3:9])=[C:6]([CH3:8])[N:7]=1)(=[O:25])=[O:23] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CSC=1OC(=C(N1)C)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The batch was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CS(=O)(=O)C=1OC(=C(N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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